molecular formula C10H10N2O2 B1407246 Methyl 3-methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate CAS No. 1256809-63-8

Methyl 3-methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate

Cat. No.: B1407246
CAS No.: 1256809-63-8
M. Wt: 190.2 g/mol
InChI Key: IYTGHSWVWZKGAM-UHFFFAOYSA-N
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Description

Methyl 3-methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate (CAS: 1256809-63-8) is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a methyl group at the 3-position and a methyl ester at the 5-position. This compound, cataloged as QM-7477, is reported with 95% purity and is structurally related to bioactive molecules targeting kinase pathways or neurotransmitter receptors .

Properties

IUPAC Name

methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-4-11-9-8(6)3-7(5-12-9)10(13)14-2/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTGHSWVWZKGAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=C(C=N2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methylpyridine with suitable reagents can lead to the formation of the desired pyrrolo[2,3-B]pyridine ring system .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of catalysts, specific solvents, and temperature control to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrrolo[2,3-B]pyridine ring .

Scientific Research Applications

Medicinal Chemistry

Methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate has been investigated for its potential therapeutic applications:

Anticancer Activity

Research indicates that derivatives of pyrrolopyridine compounds exhibit anticancer properties. For instance, studies have shown that modifications to the pyrrole ring can enhance the selectivity and potency against specific cancer cell lines. This compound's structure allows it to interact with various biological targets involved in cancer progression .

Neuropharmacology

The compound has been evaluated for its effects on neurotransmitter systems, particularly in the context of neurodegenerative diseases. Its ability to modulate receptor activity suggests potential applications in treating conditions like Alzheimer's disease and schizophrenia .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. The compound serves as a building block for more complex molecules, including:

  • Protein Degraders : It is utilized in the development of protein degraders, which are promising in targeted cancer therapies .
  • Synthetic Cannabinoids : Variants of this compound have been explored for their pharmacological profiles as synthetic cannabinoids, which can have therapeutic benefits but also pose regulatory challenges due to their psychoactive properties .

Case Studies and Research Findings

Several case studies highlight the compound's applications:

Structure-Activity Relationship Studies

A study on the structure-activity relationship (SAR) of pyrrolopyridine derivatives revealed that specific substitutions on the pyrrole ring significantly influenced their biological activity, leading to the identification of more potent analogs for cancer treatment .

Pharmacological Characterization

Research characterizing the pharmacological effects of related compounds demonstrated that this compound could act as an agonist or antagonist at various receptors, depending on its structural modifications. This versatility makes it a valuable candidate for drug development .

Mechanism of Action

The mechanism of action of Methyl 3-methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The pyrrolo[2,3-b]pyridine scaffold allows for diverse substitutions that significantly alter physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Pyrrolo/Thieno Pyridine Derivatives
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
Methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate 3-CH₃, 5-COOCH₃ ~205.2 High purity (95%); potential intermediate for kinase inhibitors
Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate 4-Cl, 5-COOEt 226.6 Intermediate in JAK inhibitor synthesis (e.g., ATI-1777); reacts via nucleophilic substitution
Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate 4-F, 5-COOCH₃ 194.17 Enhanced electronegativity; used in radioligand precursors
Ethyl 4-(4-cyano-4-methylpiperidin-1-yl)thieno[2,3-b]pyridine-5-carboxylate Thieno ring, 4-substituted piperidine 329.4 Cytotoxic agent; targets multidrug-resistant cancer cells
Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate 5-NH₂, 2-COOCH₃ 191.2 Improved solubility; precursor for functionalized azaindoles
Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate 2-oxo, 5-COOCH₃ 192.17 Ketone moiety enhances hydrogen bonding; CNS drug candidate
Key Observations:

4-Substituted derivatives (e.g., ATI-1777 intermediates) are critical for JAK inhibition, where the 4-position accommodates bulky groups like piperidine amines for target binding .

Ester vs. Acid :

  • Methyl/ethyl esters (e.g., target compound) are often prodrugs, whereas carboxylic acid derivatives (e.g., 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid) exhibit higher polarity and may require ester hydrolysis for activity .

Core Heterocycle: Thieno[2,3-b]pyridine analogs (e.g., ethyl 4-(4-cyano-4-methylpiperidin-1-yl)thieno[2,3-b]pyridine-5-carboxylate) replace the pyrrole nitrogen with sulfur, reducing basicity and altering metabolic stability. These compounds show cytotoxicity in multidrug-resistant cancers .

Biological Activity

Methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS No. 1256809-63-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₉H₈N₂O₂
  • Molecular Weight : 176.17 g/mol
  • CAS Number : 1256809-63-8
  • InChI Key : HUOFVBYYMPMLBQ-UHFFFAOYSA-N

Biological Activity Overview

Pyrrolo[2,3-b]pyridine derivatives, including this compound, have been studied for various biological activities. These include:

  • Anticancer Activity
    • Several studies indicate that pyrrolo[2,3-b]pyridine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, the compound has shown promising activity against ovarian and breast cancer cells. In vitro assays revealed moderate cytotoxicity with a favorable selectivity index towards cancer cells compared to non-cancerous cells .
  • Antimycobacterial Activity
    • Research has demonstrated that pyrrolo[2,3-b]pyridine derivatives can inhibit the growth of Mycobacterium tuberculosis. The derivatives were evaluated for their Minimum Inhibitory Concentration (MIC) values, with some compounds showing MIC values as low as 0.15 µM, indicating potent antimycobacterial properties .
  • Neuroprotective Effects
    • The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases. Studies on related pyrrolo compounds have indicated their ability to modulate neurotransmitter systems and exhibit antioxidant properties .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings from various studies include:

SubstituentEffect on Activity
Methyl Group at Position 3Enhances anticancer activity
Carboxylate Group at Position 5Essential for binding affinity to target proteins
Variations in Aromatic SubstituentsInfluence cytotoxicity and selectivity towards cancer cells

The presence of the methyl group at position 3 has been linked to improved solubility and bioavailability, which are critical for therapeutic efficacy .

Case Studies

  • In Vitro Studies on Cancer Cell Lines
    • A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited IC50 values in the low micromolar range against ovarian cancer cells, suggesting its potential as an anticancer agent .
  • Antimycobacterial Testing
    • In a series of experiments against Mycobacterium tuberculosis, derivatives were tested for their MIC values. The results indicated that modifications at specific positions significantly affected their antimycobacterial potency, with some derivatives outperforming traditional anti-tuberculosis drugs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate
Reactant of Route 2
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Methyl 3-methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate

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